molecular formula C15H13N3O5S B5229099 3-(4-ETHOXYANILINO)-6-NITRO-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE

3-(4-ETHOXYANILINO)-6-NITRO-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE

Cat. No.: B5229099
M. Wt: 347.3 g/mol
InChI Key: HCPVQVOKZCHMGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Ethoxyanilino)-6-nitro-1H-1,2-benzisothiazole-1,1-dione is a complex organic compound that features a benzisothiazole core substituted with ethoxyaniline and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethoxyanilino)-6-nitro-1H-1,2-benzisothiazole-1,1-dione typically involves multiple steps, starting with the nitration of benzisothiazole derivatives. The nitro group is introduced through a nitration reaction using concentrated nitric acid and sulfuric acid as catalysts. The ethoxyaniline group is then added via a nucleophilic substitution reaction, where 4-ethoxyaniline reacts with the nitrobenzisothiazole intermediate under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. Catalysts and solvents are carefully selected to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethoxyanilino)-6-nitro-1H-1,2-benzisothiazole-1,1-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Concentrated nitric acid, sulfuric acid.

    Substitution: Various nucleophiles, basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

3-(4-Ethoxyanilino)-6-nitro-1H-1,2-benzisothiazole-1,1-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-ethoxyanilino)-6-nitro-1H-1,2-benzisothiazole-1,1-dione involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethoxyaniline group may also play a role in modulating the compound’s activity by affecting its binding to molecular targets .

Comparison with Similar Compounds

Similar Compounds

    4-Ethoxyaniline: An aromatic ether that is structurally similar but lacks the benzisothiazole core.

    Nitrobenzisothiazole: Shares the benzisothiazole core but lacks the ethoxyaniline group.

Uniqueness

3-(4-Ethoxyanilino)-6-nitro-1H-1,2-benzisothiazole-1,1-dione is unique due to the combination of its functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-6-nitro-1,1-dioxo-1,2-benzothiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O5S/c1-2-23-12-6-3-10(4-7-12)16-15-13-8-5-11(18(19)20)9-14(13)24(21,22)17-15/h3-9H,2H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCPVQVOKZCHMGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NS(=O)(=O)C3=C2C=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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